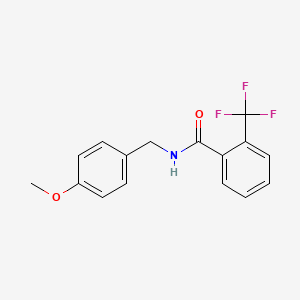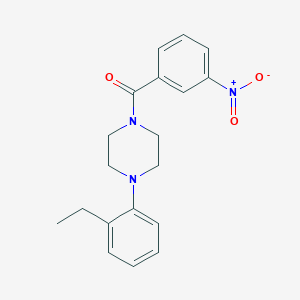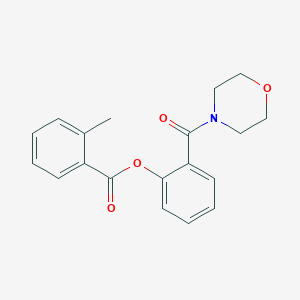![molecular formula C16H11F3N4O B5848426 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide](/img/structure/B5848426.png)
4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound targets the epidermal growth factor receptor (EGFR) and has shown promise in inhibiting tumor growth in preclinical studies.
作用機序
4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide acts as a competitive inhibitor of the EGFR tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor and subsequent downstream signaling pathways that promote cell proliferation and survival. By inhibiting EGFR, this compound can induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit EGFR signaling pathways. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide in lab experiments is its specificity for EGFR. This compound has been extensively studied and has a well-established mechanism of action, making it a reliable tool for investigating the role of EGFR in cancer. However, one limitation of this compound is its relatively low potency compared to other EGFR inhibitors. This may limit its use in certain experimental settings where high potency is required.
将来の方向性
There are several future directions for the study of 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide. One area of interest is the development of more potent EGFR inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of EGFR in other diseases, such as Alzheimer's disease and diabetes. Additionally, the use of this compound in combination with other cancer therapies is an area of active research, as this compound has shown promise in enhancing the efficacy of other cancer treatments.
Conclusion
This compound is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound targets the EGFR and has shown promise in inhibiting tumor growth in preclinical studies. The synthesis of this compound is a well-established process, and its mechanism of action has been extensively studied. This compound has been widely used in scientific research as a tool to investigate the role of EGFR in cancer, and its future directions include the development of more potent EGFR inhibitors and investigation of its role in other diseases.
合成法
The synthesis of 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide involves several steps, including the reaction of 2-amino-4-trifluoromethylquinazoline with 4-chlorobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with an amine to form the final product, this compound. The synthesis of this compound is a well-established process and has been extensively studied in the literature.
科学的研究の応用
4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide has been widely used in scientific research as a tool to investigate the role of EGFR in cancer. In preclinical studies, this compound has been shown to inhibit tumor growth in a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been used to investigate the downstream signaling pathways of EGFR and their role in cancer progression.
特性
IUPAC Name |
4-[[2-(trifluoromethyl)quinazolin-4-yl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c17-16(18,19)15-22-12-4-2-1-3-11(12)14(23-15)21-10-7-5-9(6-8-10)13(20)24/h1-8H,(H2,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGYTUQURIZTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine](/img/structure/B5848349.png)

![2-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5848369.png)
![5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5848386.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5848391.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5848402.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5848427.png)


![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5848442.png)


